6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild conditions . Another method involves the cross-ketonization of methyl 2-furoate with carboxylic acids, which has been shown to be an efficient and environmentally friendly approach .
Chemical Reactions Analysis
6a-(2-Methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The Diels–Alder reaction is a notable reaction for furan derivatives, allowing the formation of complex cyclic structures under mild conditions . Common reagents used in these reactions include maleimides and other dienophiles .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, furan derivatives have been explored for their antibacterial, antifungal, and antiviral properties . They have also been investigated for their anti-inflammatory, analgesic, and anticancer activities . In industrial applications, furan derivatives are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. Furan derivatives are known to exert their effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
6a-(2-Methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid can be compared with other similar compounds, such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran . These compounds share the furan ring structure but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity .
Properties
IUPAC Name |
6a-(2-methoxyethoxy)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-14-7-8-16-11-4-2-3-10(11,9(12)13)5-6-15-11/h2-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIMEQXQZWOLIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC12CCCC1(CCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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